molecular formula C8H7BrN2 B1445959 6-Bromo-7-methylimidazo[1,5-a]pyridine CAS No. 1427369-46-7

6-Bromo-7-methylimidazo[1,5-a]pyridine

Cat. No.: B1445959
CAS No.: 1427369-46-7
M. Wt: 211.06 g/mol
InChI Key: LVVNOAQUIYUOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-methylimidazo[1,5-a]pyridine (CAS 1427369-46-7) is a strategically substituted heterocyclic compound of significant interest in advanced chemical research. With a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol, this compound serves as a versatile synthetic building block . The presence of the bromine atom at the 6-position makes it a pivotal intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the construction of more complex molecular architectures . The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry and materials science . In drug discovery, this core structure is investigated for its potential in developing inhibitors for various biological targets. For instance, research into analogous 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives has shown promise in creating potent inhibitors for the Bromodomain and Extraterminal Domain (BET) family, a target in oncology research . Beyond pharmaceuticals, the compound's distinctive luminescent properties make it a candidate for applications in material sciences, including the development of organic light-emitting diodes (OLEDs) and chemical sensors . This product is intended for research purposes and is not intended for human or veterinary use .

Properties

IUPAC Name

6-bromo-7-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-7-3-10-5-11(7)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVNOAQUIYUOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=CN2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-5-bromopyridine with Haloaldehydes

A conventional and industrially viable method involves the cyclization of 2-amino-5-bromopyridine with haloaldehydes, such as monochloroacetaldehyde, under mild basic conditions. This approach is well-documented in patent CN103788092A, which, although specifically describing 6-bromoimidazo[1,2-a]pyridine, provides a closely related synthetic framework adaptable for the 1,5-a isomer and methylated derivatives.

Key Reaction Parameters:

Parameter Details
Starting materials 2-Amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
Base (Alkali) Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
Solvent Water, ethanol, methanol, or Virahol (a solvent mixture)
Temperature 25–55 °C
Reaction time 2–24 hours
Molar ratios (example) 2-amino-5-bromopyridine : monochloroacetaldehyde : base = 1 : 1.2 : 1.2
Work-up Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation
Purification Recrystallization from ethyl acetate/normal hexane (1:1 v/v)

Reaction Scheme:

2-Amino-5-bromopyridine reacts with monochloroacetaldehyde in the presence of a base, resulting in cyclization to form 6-bromoimidazo[1,2-a]pyridine analogs. For the 1,5-a isomer and methylated derivatives, a similar cyclization approach can be applied with appropriate substitution on the pyridine ring.

Example Experimental Data:

  • 2-Amino-5-bromopyridine (51.9 g, 300 mmol)
  • 40% monochloroacetaldehyde aqueous solution (70.7 g, 360 mmol)
  • Sodium bicarbonate (30.2 g, 360 mmol)
  • Ethanol (66.9 g)
  • Reaction at 55 °C for 5 hours
  • Yield: 72.0%
  • Product: Off-white crystals, melting point 76.5–78.0 °C

This method is advantageous due to mild reaction conditions, ease of operation, high purity, and stable product quality.

Ritter-Type Reaction Catalyzed by Bismuth(III) Triflate

A more recent and innovative synthetic approach involves the Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O). This method, reported in ACS Organic & Inorganic Au (2025), enables the efficient synthesis of imidazo[1,5-a]pyridine derivatives, including methyl-substituted analogs, through the conversion of pyridinylmethanol and nitrile derivatives.

Key Features:

Parameter Details
Catalyst Bi(OTf)3 (5 mol %)
Acid co-catalyst p-TsOH·H2O (5 equivalents)
Solvent Acetonitrile (MeCN), sometimes mixed with 1,2-dichloroethane (DCE)
Temperature 150 °C (sealed tube)
Reaction time Overnight
Substrate scope Pyridinylmethanol and various aryl/alkyl nitriles
Yields Moderate to excellent (42–76%)

Reaction Insights:

  • The catalyst Bi(OTf)3 efficiently converts benzylic alcohol into benzylic cations, facilitating cyclization.
  • The presence of p-TsOH·H2O enhances the reaction rate and yield.
  • The reaction is sensitive to the solvent system; pure MeCN provides higher yields than mixtures with DCE.
  • Absence of Bi(OTf)3 drastically reduces yield, indicating its crucial catalytic role.

Representative Data from Screening (Yield %):

Entry Catalyst Acid (equiv) Solvent Yield (%)
1 Bi(OTf)3 (5 mol%) 5 DCE/MeCN (1:1) 42
2 Bi(OTf)3 (5 mol%) 5 MeCN 76
3 None 5 MeCN 13

This Ritter-type methodology offers a strategic alternative to classical cyclization, particularly useful for complex derivatives like this compound due to its broad substrate tolerance and relatively high yields.

Comparative Analysis of Preparation Methods

Feature Cyclization with Haloaldehyde (Patent CN103788092A) Ritter-Type Reaction (ACS Org. Inorg. Au 2025)
Starting materials 2-Amino-5-bromopyridine, monochloroacetaldehyde Pyridinylmethanol, nitrile derivatives
Catalyst/Base Alkali (NaHCO3, NaOH, etc.) Bi(OTf)3 and p-TsOH·H2O
Reaction conditions Mild (25–55 °C, 2–24 h) High temperature (150 °C, overnight)
Solvent Water, ethanol, methanol Acetonitrile, sometimes mixed with DCE
Yield ~70% 42–76%
Purification Recrystallization from ethyl acetate/hexane Chromatographic or crystallization methods
Scalability Suitable for industrial scale More suited for laboratory scale
Product purity and stability High purity, stable product Moderate to high purity

Summary and Recommendations

  • The cyclization of 2-amino-5-bromopyridine with monochloroacetaldehyde under mild basic conditions is a robust, scalable, and high-purity method for synthesizing 6-bromoimidazo[1,2-a]pyridine analogs. With minor modifications, this method can be adapted for this compound, particularly by introducing methyl substituents on the pyridine ring before cyclization.

  • The Ritter-type reaction catalyzed by Bi(OTf)3 provides a versatile and efficient route to imidazo[1,5-a]pyridine derivatives, including methylated and brominated analogs. This approach is valuable for synthesizing complex derivatives and exploring structural diversity, although it requires higher temperatures and may be less amenable to large-scale production.

  • Combining insights from both methods can guide synthetic chemists in selecting the optimal route based on the desired scale, substitution pattern, and available starting materials.

Chemical Reactions Analysis

6-Bromo-7-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure .

Scientific Research Applications

There appears to be a misunderstanding in the query regarding the chemical name. The query asks for information on "6-Bromo-7-methylimidazo[1,5-a]pyridine," but the provided search results contain information on the similar compound "6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine" and "6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride" . These are distinct chemical entities with potentially different applications. This response will address the available information for both compounds, but it is important to note this distinction.

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C7H6BrN3C_7H_6BrN_3 and a molecular weight of 212.05 g/mol .

Names and Identifiers

  • IUPAC Name: 6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • InChI: InChI=1S/C7H6BrN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3
  • InChIKey: UCQVGCGVFICPEY-UHFFFAOYSA-N
  • SMILES: CC1=CC2=NC=NN2C=C1Br
  • CAS: 1172534-83-6
  • PubChem CID: 44118314

Potential Applications
While the search results do not explicitly detail the applications of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine, a related triazolopyridine compound has been investigated as a component in M5 receptor antagonists . Triazolopyridines have been explored in the design of new chemotypes to optimize brain exposure and clearance profiles, specifically as M5 antagonists .

6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride

6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride is another related chemical compound with the molecular formula C8H8BrClN2C_8H_8BrClN_2 and a molecular weight of 247.52 .

Names and Identifiers

  • CAS No.: 957035-22-2
  • MDL No.: MFCD09475875

Potential Applications
While the provided search results do not specify the applications of this compound, imidazo[1,2-a]pyridine derivatives have demonstrated activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . They have also been explored as kinase inhibitors .

General Applications of Related Compounds

  • AXL and c-MET kinase inhibitors: Pyrazolo[1,5-a]pyridine derivatives are used as AXL and c-MET kinase inhibitors .
  • Anti-TB agents: Imidazo[1,2-a]pyridine analogues exhibit activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Cosmetics: Polymers, including those with pyridine structures, are used as film formers, fixatives, and rheology modifiers in cosmetics .
  • Magnetic Resonance Imaging (MRI): Magnetic resonance imaging can be used to evaluate tissue injury .

Mechanism of Action

The mechanism of action of 6-Bromo-7-methylimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, this compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

The molecular pathways involved in its action can vary, but common mechanisms include the inhibition of signal transduction pathways, modulation of gene expression, and disruption of cellular homeostasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Imidazo[1,5-a]pyridine Derivatives

7-Bromo-6-fluoroimidazo[1,5-a]pyridine (CID 130066350)
  • Substituents : Br (C7), F (C6).
  • Molecular Formula : C₇H₄BrFN₂.
  • Key Features :
    • Fluorine’s electronegativity enhances polarity and hydrogen-bonding capacity.
    • Bromine increases lipophilicity, favoring membrane intercalation.
    • Used in structural studies due to halogen-directed crystallography .
5-Bromo-7-chloroimidazo[1,5-a]pyridine (CAS 1427424-93-8)
  • Substituents : Br (C5), Cl (C7).
  • Molecular Formula : C₇H₄BrClN₂.
  • Key Features: Chlorine’s electron-withdrawing effect may stabilize aromatic π-systems. Potential intermediate in drug synthesis, leveraging halogen-metal exchange reactions .
Comparison with 6-Bromo-7-methylimidazo[1,5-a]pyridine :
  • Lipophilicity : Br at C6 (vs. C5 or C7) alters spatial distribution, affecting membrane partitioning .

Functionalized Imidazo[1,5-a]pyridine Derivatives

1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (Compound 3a)
  • Substituents : Pyridyl (C1), hydroxyphenyl (C3).
  • Key Features :
    • Dual functionality: Pyridyl enhances metal coordination; hydroxyphenyl enables hydrogen bonding.
    • Applications : Antibacterial (MIC₅₀: 0.6 mg/mL) and papain inhibition (Ki: 13.75 mM) .
MacathiohydantoinL
  • Substituents : Thioxohexahydroimidazo[1,5-a]pyridine moiety.
  • Key Features :
    • Unique thiohydantoin ring fused to a reduced imidazo[1,5-a]pyridine.
    • Applications : Neuroprotective activity (68.63% cell viability at 20 µM) .
Comparison :
  • Electronic Effects : Bromine in this compound lacks the hydrogen-bonding capacity of hydroxyphenyl or thiohydantoin groups, limiting target versatility but improving membrane permeability .

Heterocyclic Analogs with Distinct Cores

[1,2,4]Triazolo[1,5-a]pyrimidines
  • Core Structure : Triazole fused to pyrimidine.
  • Key Features :
    • Broad biological activities (antitumor, antimicrobial) due to nitrogen-rich core.
    • Synthesized via Biginelli-like multicomponent reactions .
Pyrazolo[1,5-a]pyrimidines
  • Core Structure : Pyrazole fused to pyrimidine.
  • Key Features :
    • Tunable fluorescence and antimicrobial properties.
    • Microwave-assisted synthesis improves yield .
Comparison :
  • Photophysical Properties : Imidazo[1,5-a]pyridines exhibit larger Stokes shifts (~100 nm) than triazolo/pyrazolo analogs, making them superior for bioimaging .
  • Synthetic Accessibility : Imidazo[1,5-a]pyridines are synthesized via one-pot cyclization, while triazolo derivatives require multi-step protocols .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Formula Key Applications Notable Properties
This compound Imidazo[1,5-a]pyridine Br (C6), Me (C7) C₈H₇BrN₂ Fluorescent probes, Drug intermediates High lipophilicity, Steric modulation
7-Bromo-6-fluoroimidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Br (C7), F (C6) C₇H₄BrFN₂ Structural studies Halogen-directed crystallography
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Pyridyl (C1), Hydroxyphenyl (C3) C₁₇H₁₂N₄O Antibacterial, Enzyme inhibition Dual functionality, Low MIC₅₀
[1,2,4]Triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine Variable aryl/alkyl groups Variable Antitumor, Antimicrobial Nitrogen-rich, Multicomponent synthesis

Research Findings and Implications

  • Fluorescent Probes : Brominated imidazo[1,5-a]pyridines exhibit solvatochromism and large Stokes shifts (~100 nm), ideal for monitoring membrane dynamics .
  • Medicinal Chemistry : Substitution at C7 (methyl or halogen) balances steric effects and binding affinity in enzyme inhibitors .
  • Synthetic Strategies : Asymmetric bis-imidazo[1,5-a]pyridines (e.g., Compound 3 in ) are synthesized using terephthalaldehyde, enabling multidentate ligand design .

Biological Activity

6-Bromo-7-methylimidazo[1,5-a]pyridine (Br-MIP) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is characterized by a fused bicyclic structure consisting of an imidazole and a pyridine ring, with a bromine atom at the sixth position and a methyl group at the seventh position. Its unique structural features contribute to its reactivity and potential therapeutic applications.

  • Chemical Formula : C₈H₈BrN₂
  • Molecular Weight : 247.52 g/mol
  • CAS Number : 1820717-82-5

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Br-MIP has shown promising antimicrobial effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with reported minimum inhibitory concentration (MIC) values as low as 0.21 µM .
    • It has also demonstrated antifungal properties against Candida species, indicating its potential as an antifungal agent .
  • Cytotoxicity :
    • Studies have evaluated the cytotoxic effects of Br-MIP on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The compound exhibited variable toxicity profiles, with the HaCat cell line being more sensitive to its effects .
  • Mechanism of Action :
    • Molecular docking studies have provided insights into the binding interactions of Br-MIP with specific enzymes and receptors. It appears to inhibit key targets such as DNA gyrase and MurD, which are crucial for bacterial cell division and survival .

Comparative Analysis with Related Compounds

The biological activity of Br-MIP can be further understood by comparing it with structurally similar compounds. The following table summarizes some related compounds and their unique attributes:

Compound NameStructural FeaturesUnique Attributes
2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridineSimilar imidazo-pyridine structureContains an amino group at the second position
6-Methylimidazo[1,2-a]pyridineLacks bromine substituentCommonly studied for mutagenicity
7-Methylimidazo[1,2-b]pyridineDifferent positional isomerExhibits different biological activities
Imidazo[1,2-a]pyrazinePyrazine instead of pyridineDistinct electronic properties

The distinct bromine substitution and methylation patterns in Br-MIP significantly influence its reactivity and biological properties compared to these similar compounds.

Case Studies

Several studies have focused on the biological activity of Br-MIP:

  • Antimicrobial Efficacy :
    • A study conducted by researchers evaluated the antimicrobial efficacy of Br-MIP against clinical strains of bacteria. The findings highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, establishing it as a potential candidate for developing new antimicrobial agents .
  • Cytotoxicity Assessment :
    • In vitro assays revealed that while Br-MIP exhibits cytotoxic effects on human keratinocytes, it maintains a relatively lower toxicity profile on fibroblast cells, suggesting selective cytotoxicity that could be beneficial in therapeutic applications where targeting specific cell types is desired .
  • Molecular Docking Studies :
    • Computational studies have demonstrated that Br-MIP interacts favorably with target proteins involved in bacterial metabolism, providing insights into its mechanism of action and supporting its use as a lead compound for drug development against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-7-methylimidazo[1,5-a]pyridine?

  • Methodological Answer : Cyclocondensation of nitro compounds with aminomethylpyridines in polyphosphoric acid (PPA) and phosphorous acid at 160°C yields the target compound. For example, reacting 2-nitro-1-phenylethan-1-one with 2-picolylamine in PPA achieves 76% yield after 2 hours . Key steps include:

  • Use of 87% polyphosphoric acid as a catalyst and solvent.
  • Temperature control at 160°C to avoid side reactions.
  • Purification via recrystallization or column chromatography.
    • Supporting Data :
PrecursorCatalystTemp (°C)Time (h)Yield (%)
NitroethanePPA160276

Q. How can NMR and HRMS be used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for aromatic protons in the 7.0–8.5 ppm range (pyridine ring) and methyl group protons at ~2.5 ppm (singlet for CH3).
  • 13C NMR : A brominated carbon typically appears at ~110–120 ppm, while the methyl carbon resonates at ~20 ppm.
  • HRMS : Confirm the molecular ion peak ([M+H]+) at m/z 225.9934 (C8H7BrN2+) .

Q. What solvents and catalysts are critical for high-yield synthesis?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity. Catalysts like polyphosphoric acid or phosphorous acid promote cyclization by activating nitro groups. Avoid protic solvents (e.g., water) during condensation to prevent hydrolysis .

Advanced Research Questions

Q. How to address low yields in the synthesis of this compound?

  • Methodological Answer :

  • Issue : Competing side reactions (e.g., over-bromination, ring-opening).
  • Solutions :

Optimize stoichiometry: Use a 1.2:1 molar ratio of brominated precursor to amine to ensure complete cyclization.

Temperature gradient: Start at 120°C for 30 minutes, then ramp to 160°C to control exothermicity.

Catalyst alternatives: Replace PPA with milder catalysts (e.g., ZnCl2) for sensitive substrates .

Q. How to resolve contradictions in NMR data for structural elucidation?

  • Answer : Ambiguities in aromatic proton splitting may arise due to rotational isomerism.

  • Approach :

Perform 2D NMR (COSY, HSQC) to assign coupling patterns.

Compare experimental data with DFT-calculated chemical shifts for conformational analysis.

Use X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .

Q. What mechanistic insights explain substituent effects on reactivity?

  • Answer : The electron-withdrawing bromine at C6 stabilizes the imidazo-pyridine core, while the methyl group at C7 sterically hinders nucleophilic attack.

  • Key Studies :
  • DFT calculations reveal bromine’s role in lowering LUMO energy, facilitating electrophilic substitutions.
  • Kinetic studies show methyl groups reduce reaction rates in SNAr reactions by ~40% compared to non-methylated analogs .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound derivatives: How to validate?

  • Methodological Answer :

  • Cause : Polymorphism or residual solvents.
  • Validation Steps :

Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.

Use TGA (Thermogravimetric Analysis) to detect solvent residues.

Compare with literature data from peer-reviewed syntheses (e.g., 160–162°C for pure crystalline forms) .

Research Application Focus

Q. How can this compound serve as a scaffold for pharmacological studies?

  • Answer : Its bromine and methyl groups enable:

  • SAR Studies : Bromine facilitates cross-coupling (e.g., Suzuki) for aryl modifications.
  • Targeted Drug Design : Methyl groups enhance lipophilicity for blood-brain barrier penetration in CNS-targeting agents.
  • Validation : Test in vitro against enzyme targets (e.g., kinases) using fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methylimidazo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methylimidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.